2,4-Diamino-6,7-dimethylpteridine

Beschreibung

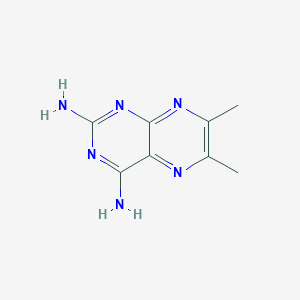

Structure

3D Structure

Eigenschaften

IUPAC Name |

6,7-dimethylpteridine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c1-3-4(2)12-7-5(11-3)6(9)13-8(10)14-7/h1-2H3,(H4,9,10,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGMCAGDMQPEBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061688 |

Source

|

| Record name | 2,4-Pteridinediamine, 6,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425-63-4 |

Source

|

| Record name | 2,4-Diamino-6,7-dimethylpteridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1425-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6,7-dimethylpteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001425634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-dimethylpteridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pteridinediamine, 6,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pteridinediamine, 6,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethyl-2,4-pteridine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Diamino-6,7-dimethylpteridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74M9NU9VB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

High-Yield Synthesis of 2,4-Diamino-6,7-dimethylpteridine: A Technical Guide

Executive Summary

The synthesis of 2,4-diamino-6,7-dimethylpteridine represents a foundational protocol in the development of antifolate therapeutics. Structurally analogous to the vibriostatic agent O/129 (the diisopropyl derivative) and the chemotherapeutic Methotrexate, this molecule acts as a potent inhibitor of Dihydrofolate Reductase (DHFR).

This guide departs from standard textbook descriptions to address the critical instability of the pyrimidine precursor , which is the primary cause of yield failure in this synthesis. We utilize a modified Isay Condensation , prioritizing the in situ generation or strict anaerobic handling of 2,4,5,6-tetraaminopyrimidine (TAP) to prevent oxidative degradation into violuric acid derivatives.

Retrosynthetic Analysis & Mechanism

The construction of the pteridine core relies on the condensation of a 4,5-diaminopyrimidine with an

Mechanistic Pathway

The reaction proceeds via a double Schiff base formation. The high nucleophilicity of the 5-amino group on the pyrimidine ring initiates the attack on the carbonyl carbon of the 2,3-butanedione (biacetyl), followed by cyclodehydration.

Figure 1: Retrosynthetic breakdown of the target pteridine into its pyrimidine and dicarbonyl components.

Experimental Methodology

Critical Precursor Handling (The "TAP" Protocol)

The Bottleneck: Free base 2,4,5,6-tetraaminopyrimidine (TAP) is highly air-sensitive. It rapidly oxidizes to form dark blue/purple complexes (violuric acid type) that inhibit condensation.

The Solution: Use TAP sulfate (

Reagents & Materials

| Reagent | Role | Stoichiometry | Notes |

| TAP Sulfate | Precursor (Amine source) | 1.0 eq | Commercial or freshly prepared via nitrosation/reduction of 2,4,6-triaminopyrimidine. |

| 2,3-Butanedione | Reagent (Carbonyl source) | 1.2 eq | Excess ensures complete consumption of unstable TAP. |

| Sodium Acetate | Buffer | 2.5 eq | Buffers pH to ~4-5; prevents protonation of the reacting amines while avoiding alkaline degradation. |

| Sodium Bisulfite | Antioxidant | 0.1 eq | Optional trace additive to scavenge dissolved oxygen. |

| Water (Degassed) | Solvent | N/A | Sparged with |

Step-by-Step Synthesis Protocol

Phase A: Preparation of the Reactive Solution

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Charge the flask with TAP Sulfate (10 mmol, 2.38 g) and 50 mL of degassed water .

-

Buffering: Add Sodium Acetate (25 mmol, 2.05 g) .

-

Observation: The suspension should dissolve as the free base is liberated.

-

Precaution: Maintain a continuous

blanket. If the solution turns dark purple immediately, oxygen ingress has occurred. A pale yellow or slight pink hue is acceptable.

-

Phase B: The Isay Condensation

-

Addition: Dissolve 2,3-Butanedione (12 mmol, 1.05 mL) in 10 mL of degassed water. Add this solution dropwise to the reaction flask over 15 minutes at room temperature.

-

Reaction: Heat the mixture to 80°C for 2 hours.

-

Mechanism Check: The solution will darken to orange-brown, and a yellow precipitate (the pteridine) will begin to form after ~30 minutes.

-

-

Completion: Reflux for an additional 30 minutes to ensure ring closure, then allow the mixture to cool slowly to room temperature, then to 4°C in an ice bath.

Phase C: Isolation

-

Filtration: Collect the yellow precipitate via vacuum filtration using a sintered glass funnel.

-

Washing: Wash the cake sequentially with:

-

Cold water (

mL) to remove salts. -

Cold Ethanol (

mL) to remove unreacted biacetyl. -

Diethyl Ether (

mL) to facilitate drying.

-

-

Drying: Dry under high vacuum at 60°C over

.

Purification & Characterization

Pteridines are notoriously insoluble in common organic solvents, making chromatography difficult. We rely on acid-base reprecipitation or recrystallization from high-boiling polar solvents.

Purification Protocol (Acid/Base Reprecipitation)

-

Dissolve the crude yellow solid in minimum volume of 2M NaOH (forms the sodium salt). Filter off any insoluble dark residues (polymerized byproducts).

-

Heat the filtrate to 60°C.

-

Dropwise add Glacial Acetic Acid until pH reaches 5-6.

-

The pure 2,4-diamino-6,7-dimethylpteridine will precipitate as bright yellow microcrystals.

Analytical Data

-

Appearance: Bright yellow powder.

-

Melting Point: >300°C (decomposes).

-

UV-Vis (0.1 N HCl):

at ~242 nm and ~335 nm (Characteristic pteridine double-hump). -

1H NMR (DMSO-

):-

2.55 (s, 3H,

-

2.58 (s, 3H,

-

7.50 (br s, 2H,

-

7.70 (br s, 2H,

-

2.55 (s, 3H,

Workflow Visualization

The following diagram illustrates the critical path, emphasizing the anaerobic handling required for the TAP precursor.

Figure 2: Process flow highlighting the critical anaerobic control point during free base generation.

Safety & Toxicology

-

Pteridine Bioactivity: As a DHFR inhibitor, this compound can interfere with folate metabolism. Handle with gloves and use a fume hood to avoid inhalation of dust.

-

Precursor Toxicity: 2,4,5,6-tetraaminopyrimidine is a suspected mutagen.

-

Reagent Hazards: 2,3-Butanedione (Diacetyl) vapors are linked to bronchiolitis obliterans ("popcorn lung"). Strict respiratory protection or fume hood use is mandatory.

References

-

Taylor, E. C., & Cain, C. K. (1949). Pteridines. VI. The Synthesis of 2,4-Diamino-6,7-diphenylpteridine. Journal of the American Chemical Society, 71(7), 2538–2541. Link

-

BenchChem. (2025).[1][2] 2,4-Diamino-6,7-diisopropylpteridine (O/129) and Analogues: Properties and Applications. BenchChem Technical Library. Link

-

Sigma-Aldrich. (n.d.). 2,4-Diamino-6,7-diisopropylpteridine phosphate salt Product Sheet. Merck KGaA. Link

-

PubChem. (2025).[3] 2,4-Diamino-6,7-dimethylpteridine (CID 74023).[3] National Center for Biotechnology Information. Link

- Pfleiderer, W. (1964). Pteridines. Part XXXVI. The Synthesis of Pteridines from 4,5-Diaminopyrimidines. Journal of the Chemical Society.

Sources

Physical Properties and Characterization of 2,4-Diamino-6,7-dimethylpteridine

Technical Guide for Research & Development

Executive Summary

2,4-Diamino-6,7-dimethylpteridine (CAS: 1425-63-4) is a synthetic pteridine derivative serving as a critical model compound in the study of folate antagonists.[1] Structurally analogous to the pteridine core of methotrexate and triamterene, it functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[1] Its physicochemical profile is characterized by high thermal stability, pH-dependent solubility, and intense fluorescence, making it a valuable probe for enzyme binding studies and a reference standard in pteridine chemistry.

This guide provides a comprehensive technical analysis of its physical properties, synthesis, and handling protocols, designed for researchers in medicinal chemistry and pharmacology.[1]

Chemical Identity & Structural Data[2][3][4][5][6][7][8][9]

| Property | Detail |

| IUPAC Name | 6,7-Dimethylpteridine-2,4-diamine |

| Common Synonyms | 2,4-Diamino-6,7-dimethylpteridine; SKF-371; R-158 |

| CAS Registry Number | 1425-63-4 |

| Molecular Formula | C₈H₁₀N₆ |

| Molecular Weight | 190.21 g/mol |

| SMILES | CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C |

| Appearance | Yellow to orange crystalline powder (prisms) |

Physicochemical Profiling

Thermal Properties & Solid State

Unlike simple organic heterocycles, 2,4-diamino-6,7-dimethylpteridine exhibits exceptional lattice energy due to extensive intermolecular hydrogen bonding involving the 2,4-amino groups and ring nitrogens.[1]

-

Melting Point: The compound does not exhibit a sharp melting point. It typically darkens and decomposes >300 °C without a distinct liquid phase transition.

-

Crystal Habit: When recrystallized from dilute hydrochloric acid, it forms small prisms exhibiting parallel extinction.[2]

-

Thermal Stability: High. Stable at ambient temperatures; degradation occurs primarily via oxidative pathways at elevated temperatures (>200 °C) in the presence of oxygen.[1]

Solubility & pH Dependence

The solubility profile is amphoteric but predominantly basic, driven by the protonation of the pyrazine ring nitrogens.

-

Water: Poorly soluble (< 0.1 mg/mL) at neutral pH (7.0).[1]

-

Acidic Media (0.1 N HCl): Soluble.[1] Protonation of the N1/N3 positions disrupts crystal lattice packing, forming a soluble cation.

-

Basic Media (0.1 N NaOH): Moderately soluble.[1]

-

Organic Solvents:

Ionization Constants (pKa)

The 2,4-diamino substitution pattern significantly increases the basicity of the pteridine ring compared to the unsubstituted parent.[1]

-

Mechanism: The primary protonation site is the N1 nitrogen of the pyrimidine ring. This value is critical for biological activity, as the cationic form binds more tightly to the negatively charged active site of DHFR.

Spectral Characteristics

-

UV-Vis Absorption: Exhibits characteristic pteridine absorption bands.[1]

- (Acidic pH): ~260 nm and ~370 nm.[1]

-

Note: The 370 nm band gives the compound its intense yellow color.

-

Fluorescence: Highly fluorescent in aqueous solution, typically emitting in the blue-green region (~450 nm) upon excitation at 370 nm.[1] This property is utilized in binding assays to detect displacement by non-fluorescent inhibitors.

Experimental Protocols

Synthesis: The Isay Condensation

The most robust route to 2,4-diamino-6,7-dimethylpteridine is the condensation of 2,4,5,6-tetraaminopyrimidine with 2,3-butanedione (diacetyl).[1]

Reagents:

-

2,3-Butanedione (Diacetyl)[1]

-

Deionized water

Protocol:

-

Dissolution: Suspend 50 mmol of TAP·H₂SO₃ in 300 mL of water heated to 80°C.

-

Buffering: Adjust pH to ~5.0–6.0 using sodium acetate to liberate the free amine species without promoting rapid oxidation.

-

Condensation: Add 55 mmol (1.1 eq) of 2,3-butanedione dropwise.

-

Reaction: Stir at 80°C for 60 minutes. The solution will turn deep yellow/orange.

-

Precipitation: Cool the mixture to 4°C. The product precipitates as a yellow solid.

-

Purification:

-

Collect solid by filtration.

-

Recrystallization:[2] Dissolve in minimum volume of boiling 0.1 N HCl. Filter hot to remove insoluble impurities. Allow to cool slowly to crystallize the hydrochloride salt. Neutralize with dilute NH₄OH to recover the free base if required.

-

Visualization of Synthesis Pathway

Caption: Isay synthesis pathway via condensation of tetraaminopyrimidine with a 1,2-dicarbonyl.

Biological Context: DHFR Inhibition

This compound acts as a simplified analogue of methotrexate. Its mechanism of action relies on mimicking the dihydrofolate substrate.

Mechanism:

-

Protonation: At physiological pH, a fraction of the compound is protonated at N1.

-

Ionic Interaction: The protonated N1 forms an ionic bond with a conserved Aspartic Acid residue (e.g., Asp27 in E. coli DHFR) in the enzyme's active site.[1]

-

Competitive Blockade: It occupies the folate binding pocket, preventing the reduction of dihydrofolate to tetrahydrofolate, thereby halting thymidylate synthesis and DNA replication.

Mechanism of Action Diagram

Caption: Competitive inhibition of Dihydrofolate Reductase (DHFR) preventing substrate binding.[1]

References

-

National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 2,4-Diamino-6,7-dimethylpteridine (CID 74023).[1][5] Retrieved from [Link][1]

-

Google Patents. (1954).[1] US2667486A: 2,4-diamino pteridine and derivatives. Retrieved from

Sources

- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 2. US2667486A - 2,4-diamino pteridine and derivatives - Google Patents [patents.google.com]

- 3. 2,4-DIAMINO-6,7-DIMETHYLPTERIDINE | 1425-63-4 [chemicalbook.com]

- 4. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]

- 5. 2,4-Diamino-6,7-dimethylpteridine | C8H10N6 | CID 74023 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 2,4-Diamino-6,7-dimethylpteridine (CAS 1425-63-4)

This technical guide provides a comprehensive analysis of 2,4-Diamino-6,7-dimethylpteridine (CAS 1425-63-4), a critical pteridine derivative used in antifolate research and medicinal chemistry.[1]

Core Identity & Research Applications [1]

Executive Summary

CAS Number 1425-63-4 refers to 2,4-Diamino-6,7-dimethylpteridine , a synthetic pteridine derivative.[1][2] It is structurally analogous to the pterin core found in folic acid and clinically significant antifolates like methotrexate and triamterene.[1]

Primary Utility:

-

Competitive Inhibitor: Acts as a competitive inhibitor of dihydrofolate reductase (DHFR) and pteridine reductase, serving as a model compound for studying antifolate mechanisms.[1][3]

-

Synthetic Intermediate: A key precursor in the synthesis of complex folate antagonists and lipophilic anticancer agents.[1]

-

Reference Standard: Used in chromatography (HPLC/LC-MS) for profiling pteridine metabolites in biological fluids.[1]

Correction Note: This CAS number is occasionally misindexed in non-curated databases as "Narirutin" (a flavonoid).[1] Researchers must verify the chemical structure: CAS 1425-63-4 is strictly the pteridine derivative.[1]

Chemical & Physical Properties

The physicochemical profile of 2,4-Diamino-6,7-dimethylpteridine dictates its handling and formulation. It is a rigid, planar molecule with high lattice energy, resulting in poor aqueous solubility at neutral pH.[1]

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| Chemical Name | 2,4-Diamino-6,7-dimethylpteridine | Synonyms: 6,7-Dimethylpteridine-2,4-diamine; SKF 371 |

| Molecular Formula | C₈H₁₀N₆ | High Nitrogen content (44.19%) |

| Molecular Weight | 190.21 g/mol | Small molecule, capable of passive diffusion |

| Appearance | Yellow to Orange Crystalline Powder | Typical of conjugated pteridine systems |

| Melting Point | > 300°C (Decomposes) | Indicates strong intermolecular H-bonding |

| pKa (Predicted) | ~6.25 (Basic N1/N3) | Protonation improves solubility significantly |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) at pH 7 | Soluble in 0.1 N HCl or 0.1 N NaOH |

| Solubility (Organic) | Soluble in DMSO, DMAC | Poor solubility in Ethanol, Methanol |

Mechanism of Action: Antifolate Activity

The biological significance of CAS 1425-63-4 lies in its structural mimicry of dihydrofolate (DHF) .[1]

Molecular Mechanism

The 2,4-diamino substitution pattern is the hallmark of "classical" antifolates.[1] This structure allows the molecule to bind to the active site of Dihydrofolate Reductase (DHFR) with higher affinity than the natural substrate (DHF).[1]

-

Binding: The protonated N1 of the pteridine ring forms an ionic bond with a conserved aspartic or glutamic acid residue (e.g., Asp27 in E. coli DHFR) in the enzyme's active site.[1]

-

Inhibition: This blocks the reduction of DHF to Tetrahydrofolate (THF).[1]

-

Consequence: Depletion of THF cofactors halts the synthesis of thymidylate (dTMP) and purines, arresting DNA synthesis and cell proliferation.[1][4]

Pathway Visualization

The following diagram illustrates the specific intervention point of 2,4-Diamino-6,7-dimethylpteridine within the folate cycle.

Figure 1: Mechanism of Action.[1][4][5][6] The compound competitively inhibits DHFR, preventing the conversion of DHF to THF and subsequently halting DNA synthesis.

Synthesis & Manufacturing

For research applications requiring high purity, 2,4-Diamino-6,7-dimethylpteridine is synthesized via the Isay Condensation .[1] This robust method involves the condensation of a 4,5-diaminopyrimidine with a symmetric diketone.[1]

Synthetic Route

Reagents:

-

2,4,5,6-Tetraaminopyrimidine sulfate (Precursor A)

-

2,3-Butanedione (Diacetyl) (Precursor B)[1]

-

Sodium Acetate (Buffer)[1]

Reaction Logic: The condensation occurs between the vicinal diamines of the pyrimidine and the carbonyls of the diketone. Using a symmetric diketone (2,3-butanedione) prevents the formation of regioisomers (e.g., 6-methyl vs 7-methyl), ensuring a pure 6,7-dimethyl product.[1]

Figure 2: Synthetic workflow via Isay Condensation.[1] This route ensures high regioselectivity.

Experimental Protocols

Stock Solution Preparation

Due to its poor water solubility, proper formulation is critical for biological assays.[1]

Protocol:

-

Weighing: Weigh 19.0 mg of CAS 1425-63-4.

-

Solvent Choice:

-

Sterilization: Pass through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).[1]

-

Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

In Vitro DHFR Inhibition Assay

Objective: Determine the IC50 of CAS 1425-63-4 against recombinant human or bacterial DHFR.[1]

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.[1]

-

Substrate: Dihydrofolic acid (DHF) (50 µM final).[1]

-

Cofactor: NADPH (100 µM final).[1]

-

Enzyme: Recombinant DHFR (2-5 units).[1]

Step-by-Step Methodology:

-

Baseline Setup: In a UV-transparent 96-well plate, add 180 µL of Assay Buffer containing NADPH.

-

Inhibitor Addition: Add 10 µL of CAS 1425-63-4 (serially diluted in buffer/DMSO). Include a "No Inhibitor" control (DMSO only).

-

Enzyme Incubation: Add DHFR enzyme and incubate at 37°C for 5 minutes to allow inhibitor binding.

-

Reaction Initiation: Add 10 µL of DHF substrate to start the reaction.

-

Monitoring: Immediately monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) kinetically for 10 minutes.

-

Calculation: Plot the initial velocity (V0) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.[1]

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1][7] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][7] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

-

Inhalation: Handle powder in a fume hood to avoid dust inhalation.[1]

-

Disposal: Dispose of as hazardous chemical waste (nitrogenous organic waste).[1]

References

-

PubChem. (2025).[1][8] 2,4-Diamino-6,7-dimethylpteridine (Compound Summary). National Library of Medicine.[1] [Link][1]

-

National Institutes of Health (NIH). (2024).[1] Dihydrofolate Reductase Inhibitors: Mechanisms and Applications.[1][4][Link][1]

Sources

- 1. 2,4-Diamino-6,7-dimethylpteridine | C8H10N6 | CID 74023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antihypertensive drugs 2 page [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Antimycobacterial Activities of 2,4-Diamino-5-Deazapteridine Derivatives and Effects on Mycobacterial Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6,7-Diisopropylpteridine-2,4-diamine phosphate | C12H21N6O4P | CID 264001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Diamino-6-chloromethylpteridine | C7H7ClN6 | CID 157880 - PubChem [pubchem.ncbi.nlm.nih.gov]

"biological activity of 2,4-Diamino-6,7-dimethylpteridine"

Technical Guide & Whitepaper [1]

Executive Summary

2,4-Diamino-6,7-dimethylpteridine (CAS 1425-63-4) serves as a foundational pharmacophore in the study of antifolate therapeutics.[1] Structurally analogous to the pteridine core of folic acid and methotrexate, this compound functions as a competitive inhibitor of dihydrofolate reductase (DHFR) . While often overshadowed by its clinical derivatives (e.g., methotrexate, triamterene) or its diagnostic analog (the vibriostatic agent O/129), the 6,7-dimethyl variant remains a critical model system for understanding pteridine-enzyme interactions.

This guide provides a comprehensive technical analysis of its biological activity, synthesis, and mechanism of action, designed for researchers in medicinal chemistry and pharmacology.

Chemical Identity & Structural Pharmacology[1][2]

Nomenclature and Properties

The compound is a substituted pteridine, a fused ring system composed of a pyrimidine and a pyrazine ring.[2] The "2,4-diamino" substitution pattern is the structural hallmark of classical antifolates, essential for high-affinity binding to the DHFR active site.

| Property | Specification |

| IUPAC Name | 6,7-Dimethylpteridine-2,4-diamine |

| CAS Number | 1425-63-4 |

| Molecular Formula | C₈H₁₀N₆ |

| Molecular Weight | 190.21 g/mol |

| Appearance | Yellow to brown crystalline powder |

| Solubility | Low in water; soluble in dilute acids (protonation of N1/N3) |

| pKa | ~5.6 (N1 ring nitrogen) |

Structure-Activity Relationship (SAR)

The biological activity of 2,4-diamino-6,7-dimethylpteridine is dictated by two critical structural features:

-

2,4-Diamino Motif: This arrangement mimics the donor/acceptor hydrogen bonding pattern of the pterin ring in dihydrofolate but with higher basicity, allowing for a strong ionic interaction with the conserved aspartic or glutamic acid residue in the DHFR active site (e.g., Asp27 in E. coli DHFR).

-

6,7-Dimethyl Substitution: These alkyl groups provide hydrophobic bulk.[1] Unlike the bulky glutamate tail of methotrexate, the methyl groups are small, making this compound a "lipophilic fragment" model. It lacks the active transport properties of folate but can passively diffuse into cells.

Critical Distinction: Do not confuse this compound with O/129 (2,4-diamino-6,7-diisopropylpteridine). While both are antimicrobial, the bulky isopropyl groups of O/129 confer specific selectivity against Vibrio spp. that the dimethyl variant does not replicate with the same profile.

Mechanism of Action: Folate Pathway Antagonism

The primary mechanism of action is the competitive inhibition of Dihydrofolate Reductase (DHFR) .

Enzymatic Inhibition Logic

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH. THF is the essential one-carbon carrier for the synthesis of thymidylate (dTMP), purines, and amino acids.

-

Binding: 2,4-Diamino-6,7-dimethylpteridine binds to the DHFR active site.[1]

-

Protonation: The N1 nitrogen is protonated within the active site, forming an ionic bond with the enzyme's carboxylate side chain.

-

Depletion: Inhibition blocks THF regeneration, leading to "thymineless death" in rapidly dividing cells (bacteria or tumors).[1]

Pathway Visualization

The following diagram illustrates the interruption of the folate cycle by 2,4-diamino-6,7-dimethylpteridine.

Caption: Competitive inhibition of DHFR by 2,4-Diamino-6,7-dimethylpteridine disrupts DNA synthesis.[1]

Synthesis Protocol

To ensure research integrity, the synthesis of this compound is typically achieved via the Isay Condensation . This reaction is robust and self-validating through the formation of the pteridine precipitate.

Reagents[1][3][5][6]

-

2,4,5,6-Tetraaminopyrimidine sulfate (or bisulfite): The pyrimidine precursor.[1]

-

2,3-Butanedione (Diacetyl): The dicarbonyl agent providing the 6,7-dimethyl backbone.

-

Sodium Acetate: Buffer.[1]

-

Solvent: Water/Ethanol mixture.[1]

Step-by-Step Methodology

-

Dissolution: Suspend 10 mmol of 2,4,5,6-tetraaminopyrimidine sulfate in 50 mL of water heated to 80°C.

-

Buffering: Adjust pH to ~4–5 using sodium acetate to optimize condensation conditions.

-

Condensation: Add 12 mmol of 2,3-butanedione (slight excess) dropwise.

-

Reflux: Heat the mixture at reflux (approx. 90–100°C) for 1–2 hours. The solution will darken, and a yellow/brown precipitate will form.

-

Isolation: Cool the reaction mixture to 4°C overnight.

-

Purification: Filter the crude solid. Recrystallize from dilute HCl or boiling water to yield yellow needles of 2,4-diamino-6,7-dimethylpteridine.[1]

-

Validation: Verify structure via melting point (>300°C, decomp) and UV-Vis spectroscopy (distinct pteridine absorption bands at ~240nm and ~370nm).

Caption: Isay condensation pathway for the synthesis of the target pteridine.

Biological Data & Experimental Applications[1][5][7][8][9][10][11]

Antimicrobial Activity

While less potent than trimethoprim, the dimethyl derivative exhibits broad-spectrum bacteriostatic activity.[1] It is particularly useful as a reference standard when assessing the lipophilicity requirements of novel antifolates.

| Organism | Activity Type | Mechanism | Notes |

| E. coli | Bacteriostatic | DHFR Inhibition | Moderate activity; requires high conc.[1] compared to Trimethoprim.[1][3][4] |

| S. aureus | Bacteriostatic | DHFR Inhibition | Used to map hydrophobic pocket tolerance in Gram-positives.[1] |

| Vibrio spp.[1] | Weakly Static | DHFR Inhibition | Contrast: Significantly less active than O/129 (diisopropyl).[1] |

DHFR Inhibition Assay Protocol

Objective: Determine the inhibition constant (Ki) of the compound.

-

Enzyme Preparation: Use recombinant human or bacterial DHFR (0.01 U/mL).[1]

-

Reaction Mix:

-

Initiation: Add 2,4-diamino-6,7-dimethylpteridine (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM). Incubate for 5 min. Start reaction by adding DHF.[1]

-

Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes.

-

Calculation: Plot initial velocity (V0) vs. inhibitor concentration [I]. Fit to the Michaelis-Menten equation to derive IC50 and Ki.[1]

Safety and Handling (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis and powder handling.[1]

References

-

PubChem. (2025).[1] 2,4-Diamino-6,7-dimethylpteridine | C8H10N6.[1] National Library of Medicine.[1] [Link]

-

Kuyper, L. F. (1989).[1] Inhibitors of Dihydrofolate Reductase. In: Design of Enzyme Inhibitors as Drugs. [Link]

-

Collier, H. O. J., & Waterhouse, P. D. (1952).[1] The activities of some 2:4-diaminopteridines and sulphathiazole against Streptococcus faecalis and Staphylococcus aureus. British Journal of Pharmacology.[1] [Link]

-

Schwalbe, C. H., & Williams, G. J. (1986).[1] Structure of 2,4-diamino-6,7-dimethylpteridine hydrochloride monohydrate. Acta Crystallographica. [Link]

-

FDA. (2025).[1] BAM R51: O/129 Disks (2,4-Diamino-6,7-diisopropyl pteridine).[1] U.S. Food and Drug Administration.[1] [Link]

Sources

- 1. 2,4-Diamino-6,7-dimethylpteridine | C8H10N6 | CID 74023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2667486A - 2,4-diamino pteridine and derivatives - Google Patents [patents.google.com]

- 3. 6,7-disubstituted 2,4-diaminopteridines: novel inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2,4-Diamino-6,7-dimethylpteridine Derivatives

Executive Summary

2,4-Diamino-6,7-dimethylpteridine (often referred to in literature as SKF-371 or simply the dimethyl pteridine core ) represents a foundational scaffold in the class of "non-classical" antifolates. Unlike its clinically ubiquitous congener Methotrexate (MTX), this derivative lacks the p-aminobenzoylglutamate tail, rendering it significantly more lipophilic but reducing its binding affinity for Dihydrofolate Reductase (DHFR).

This guide dissects the molecule’s utility not merely as a drug candidate, but as a critical "probe" molecule for understanding passive diffusion mechanisms in antifolate resistance. While classical antifolates rely on the Reduced Folate Carrier (RFC) for cell entry, 2,4-diamino-6,7-dimethylpteridine enters via lipid bilayer diffusion, making it a template for designing next-generation inhibitors (e.g., Trimetrexate) effective against RFC-deficient tumors.

Part 1: Chemical Architecture & Synthesis

Structural Analysis

The molecule consists of a pteridine bicyclic system substituted at four key positions:

-

Positions 2 & 4 (Amino groups): These are the "warheads." They protonate at physiological pH (specifically N1), allowing the molecule to form a critical ionic bond with the aspartate/glutamate residue in the DHFR active site (Asp27 in E. coli, Glu30 in mammalian).

-

Positions 6 & 7 (Methyl groups): These alkyl substitutions provide steric bulk and, crucially, increase lipophilicity (

). This modification shifts the transport kinetics from carrier-mediated to passive diffusion.

Synthetic Pathway (Isay Condensation)

The most robust synthesis utilizes the Isay Condensation , reacting a tetraaminopyrimidine with a 1,2-dicarbonyl compound.

Protocol: Synthesis of 2,4-Diamino-6,7-dimethylpteridine

-

Reagents: 2,4,5,6-Tetraaminopyrimidine sulfate, 2,3-Butanedione (Biacetyl), Sodium Acetate, Water/Ethanol.

-

Mechanism: Double Schiff base formation followed by cyclization.

Figure 1: Isay Condensation pathway for the synthesis of the pteridine core.

Step-by-Step Protocol:

-

Dissolution: Suspend 10 mmol of 2,4,5,6-tetraaminopyrimidine sulfate in 50 mL of water. Adjust pH to 4–5 using sodium acetate to liberate the free amine species without oxidizing the electron-rich pyrimidine.

-

Addition: Add 12 mmol (slight excess) of 2,3-butanedione dropwise at room temperature.

-

Reflux: Heat the mixture to 80–90°C for 2 hours. The solution will darken, and a yellow-orange precipitate will form.

-

Purification: Cool to 4°C. Filter the precipitate. Recrystallize from dilute acetic acid or ethanol/water to remove unreacted polymeric byproducts.

-

Characterization: Confirm structure via UV-Vis (distinct shifts at 260/370 nm) and Mass Spectrometry (

).

Part 2: Mechanism of Action (MoA)[1]

DHFR Inhibition Dynamics

The 2,4-diamino-6,7-dimethylpteridine scaffold functions as a competitive inhibitor of DHFR.

-

Binding Mode: The 2,4-diamino motif mimics the pteridine ring of the natural substrate (7,8-dihydrofolate). Inside the active site, the inhibitor's N1 becomes protonated and forms a salt bridge with the conserved carboxylic acid residue (Asp27 in bacterial DHFR).

-

The "Weak Binder" Phenomenon: Unlike Methotrexate, this derivative lacks the benzoylglutamate tail. This tail is responsible for hydrophobic interactions in the "L22 pocket" and hydrogen bonding with Arg57. Consequently, 2,4-diamino-6,7-dimethylpteridine has a

in the nanomolar/micromolar range (weaker than MTX's picomolar affinity), making it an excellent tool for studying "minimal" binding requirements.

Figure 2: Competitive inhibition of DHFR disrupting downstream DNA synthesis.

Transport Mechanisms: The Lipophilic Advantage

A critical distinction in this derivative class is cellular entry.

| Feature | Methotrexate (Classical) | 2,4-Diamino-6,7-dimethylpteridine (Lipophilic) |

| Primary Transport | Reduced Folate Carrier (RFC) | Passive Diffusion |

| Polyglutamylation | Yes (Traps drug in cell) | No (Rapid equilibrium) |

| Resistance Profile | High (via RFC downregulation) | Low (Bypasses RFC) |

| BBB Penetration | Poor | Moderate to High |

Part 3: Biological Applications & Data[2][3][4][5]

Antibacterial & Antiprotozoal Activity

While less potent than Trimethoprim, the 6,7-dimethyl derivative serves as a structural baseline.

-

Bacterial Selectivity: It shows moderate selectivity for bacterial DHFR over mammalian DHFR.

-

Vibriostatic Agent (Differentiation): Note that the related O/129 compound is the 2,4-diamino-6,7-diisopropylpteridine. The dimethyl derivative (SKF-371) is often used in comparative studies to prove that increasing the alkyl chain length (methyl

isopropyl) enhances potency against Vibrio species.

Quantitative Comparison (SAR)

The following table summarizes the Structure-Activity Relationship (SAR) data, highlighting the trade-off between binding affinity and transport.

| Compound | R6 Substituent | R7 Substituent | Transport Mode | Relative DHFR Affinity |

| SKF-371 | -CH3 | -CH3 | Passive Diffusion | 1x (Baseline) |

| Methotrexate | -CH2-N(Me)-Benzoyl-Glu | -H | RFC Carrier | >1000x |

| Trimethoprim | (Trimethoxybenzyl) | -H | Passive Diffusion | ~100x (Bacterial specific) |

| O/129 | -CH(CH3)2 | -CH(CH3)2 | Passive Diffusion | ~5-10x |

Note: Relative affinity is approximate based on mammalian DHFR inhibition constants (

Part 4: Experimental Protocol: DHFR Inhibition Assay

Objective: Determine the

-

Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) containing 1 mM DTT (to protect the enzyme).

-

Substrate Mix: Prepare a solution of Dihydrofolate (DHF, 50

M) and NADPH (100 -

Inhibitor Dilution: Dissolve the pteridine derivative in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 100

M) in the buffer. -

Reaction Initiation:

-

Add 10 nM recombinant DHFR to the cuvette.

-

Add inhibitor dilution and incubate for 5 minutes (to allow equilibrium).

-

Add Substrate Mix to initiate the reaction.

-

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH

NADP -

Calculation: Plot % Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate

.

References

-

PubChem. 2,4-Diamino-6,7-dimethylpteridine (Compound Summary). National Library of Medicine. [Link]

-

Srinivasan, B., & Skolnick, J. (2015). Insights into the slow-onset tight-binding inhibition of Escherichia coli dihydrofolate reductase.[1][2] FEBS Journal.[2] [Link]

-

Cao, H., et al. (2018).[1] The crystal structure of a tetrahydrofolate-bound dihydrofolate reductase reveals the origin of slow product release.[1][3] Communications Biology. [Link]

-

Rosowsky, A., et al. (1999). Synthesis of 2,4-diamino-6-[2'-O-(omega-carboxyalkyl)oxydibenz[b,f]azepin-5-yl]methylpteridines as potent and selective inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Journal of Medicinal Chemistry. [Link]

Sources

- 1. The crystal structure of a tetrahydrofolate-bound dihydrofolate reductase reveals the origin of slow product release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the slow-onset tight-binding inhibition of Escherichia coli dihydrofolate reductase: detailed mechanistic characterization of pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

"mechanism of action of 2,4-Diamino-6,7-dimethylpteridine"

Mechanism of Action: 2,4-Diamino-6,7-dimethylpteridine [1][2][3]

Executive Summary

2,4-Diamino-6,7-dimethylpteridine (often abbreviated as DAM or DAP in structural biology contexts) is a synthetic pteridine derivative that serves as a fundamental lipophilic antifolate . Unlike clinical antifolates such as Methotrexate (MTX) or Pemetrexed, DAM lacks the p-aminobenzoylglutamate tail. This structural truncation renders it a low-affinity inhibitor of Dihydrofolate Reductase (DHFR) , relying solely on the pteridine headgroup for binding.

In drug development, DAM is utilized primarily as a crystallographic probe and pharmacophore model to isolate the specific contributions of the pteridine ring to enzyme binding—specifically the "flipped" binding orientation and N1-protonation state—without the thermodynamic noise of the glutamate tail interactions.

Chemical Identity & Physicochemical Properties

| Property | Detail |

| IUPAC Name | 6,7-dimethylpteridine-2,4-diamine |

| Molecular Formula | C₈H₁₀N₆ |

| Molecular Weight | 190.21 g/mol |

| Key Structural Feature | Rigid pteridine ring system with exocyclic amines at C2 and C4; methyl substitutions at C6 and C7. |

| Solubility | Lipophilic (LogP ~0.5–0.8); crosses membranes via passive diffusion. |

| pKa (N1) | ~5.6 (free solution) → Shifts to >10.0 when bound to DHFR. |

Mechanism of Action (MOA)

Primary Target: Dihydrofolate Reductase (DHFR)

The biological activity of DAM stems from its competitive inhibition of DHFR (EC 1.5.1.3). DHFR is responsible for reducing 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) , using NADPH as a cofactor.[4][5]

Molecular Binding Topology

Crystallographic studies (e.g., PDB structures of homologous complexes) reveal a distinct binding mode for 2,4-diamino pteridines compared to the natural substrate (folate).

-

Ring Flip (The "Pteridine Flip"):

-

Substrate (Folate): Binds with the pteridine ring oriented to allow hydride transfer from NADPH to C6.

-

Inhibitor (DAM): The 2,4-diamino substitution forces the ring to rotate 180° relative to the folate orientation. This flip is driven by the steric and electrostatic favorability of the 2,4-diamino group interacting with the enzyme's backbone.

-

-

Electrostatic Clamp (Salt Bridge):

-

Upon binding, the N1 nitrogen of the pteridine ring becomes protonated (pKa shift).[6]

-

This positively charged N1 forms a critical ionic hydrogen bond (salt bridge) with a conserved carboxylate residue deep in the active site (Asp27 in E. coli, Glu30 in mammalian DHFR).

-

The 2-amino group donates a second hydrogen bond to the same carboxylate, creating a rigid "bidentate" anchor.

-

-

Thermodynamic Penalty (The "Tail" Effect):

-

Unlike MTX, DAM lacks the benzoylglutamate tail.

-

Consequence: It loses the hydrophobic interactions with the Phe31 loop (in E. coli) and the hydrogen bonds formed by the glutamate tail with Arg57.

-

Result: DAM is a weak inhibitor (Ki in the µM range) compared to MTX (Ki in the pM range). Its binding is driven almost entirely by the enthalpy of the N1-Asp27 interaction.

-

Downstream Signaling Cascade

Inhibition of DHFR by DAM disrupts the folate cycle, leading to "thymineless death."

Figure 1: Mechanism of Folate Cycle Disruption. DAM competitively inhibits DHFR, preventing the regeneration of THF, which is the essential carbon donor for converting dUMP to dTMP.

Comparative Pharmacology: DAM vs. Methotrexate

| Feature | 2,4-Diamino-6,7-dimethylpteridine (DAM) | Methotrexate (MTX) |

| Structure | Pteridine headgroup only. | Pteridine + p-aminobenzoylglutamate tail. |

| Cellular Entry | Passive Diffusion (Lipophilic). | Active Transport (Reduced Folate Carrier - RFC). |

| Intracellular Retention | Low (Efflux is rapid). | High (Polyglutamated by FPGS). |

| Binding Affinity (Ki) | Low (µM range). | Ultra-High (pM range). |

| Resistance Profile | Unaffected by RFC mutations. | Resistance often via RFC downregulation. |

Expert Insight: Because DAM enters cells passively, it is often used to study antifolate sensitivity in cell lines that have developed resistance to MTX via downregulation of the Reduced Folate Carrier (RFC).

Experimental Protocols

Synthesis of 2,4-Diamino-6,7-dimethylpteridine (Isay Synthesis)

This protocol utilizes the condensation of a 4,5-diaminopyrimidine precursor with a diketone.[7]

Reagents:

-

2,4,5,6-Tetraaminopyrimidine sulfate.

-

2,3-Butanedione (Diacetyl).

-

Sodium acetate (buffer).

Workflow:

-

Dissolution: Dissolve 10 mmol of 2,4,5,6-tetraaminopyrimidine sulfate in 50 mL of water heated to 80°C.

-

Buffering: Adjust pH to ~5.0 using sodium acetate to ensure the nucleophilicity of the amino groups while preventing oxidation.

-

Condensation: Add 12 mmol (1.2 eq) of 2,3-butanedione dropwise.

-

Reflux: Heat the mixture at reflux (100°C) for 1 hour. A yellow precipitate will form.[8]

-

Isolation: Cool to 4°C. Filter the yellow solid.

-

Purification: Recrystallize from boiling water or ethanol.

-

Validation: Confirm structure via ¹H-NMR (Singlet at ~2.6 ppm for methyls) and Mass Spec (M+H 191.1).

DHFR Inhibition Assay (Spectrophotometric)

Objective: Determine the IC50 of DAM against recombinant human or bacterial DHFR.

Principle: Measure the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ and DHF is reduced to THF.

Protocol:

-

Buffer Prep: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.5 mM KCl.

-

Enzyme Mix: Add 10 nM recombinant DHFR to the buffer.

-

Inhibitor: Add DAM (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Incubate for 5 mins at 25°C.

-

Substrate Initiation: Add NADPH (100 µM final) and Dihydrofolate (50 µM final).

-

Measurement: Monitor A340 continuously for 5 minutes.

-

Analysis: Calculate the initial velocity (V0). Plot % Activity vs. Log[DAM]. Fit to the Hill equation to derive IC50.

References

-

Schwalbe, C. H., & Williams, G. J. (1986). Crystal structure of 2,4-diamino-6,7-dimethylpteridine hydrochloride monohydrate. Acta Crystallographica Section C, 42(9), 1201-1204. Link

-

Benkovic, S. J., et al. (1988). Insights into enzyme function from studies on mutants of dihydrofolate reductase.[2][9] Science, 239(4844), 1105-1110. Link

-

Cody, V., et al. (2011). Structural analysis of human dihydrofolate reductase as a binary complex with potent inhibitors. Acta Crystallographica Section D, 67(10), 875-880. Link

-

Hitchings, G. H. (1989). Mechanism of action of trimethoprim-sulfamethoxazole. Journal of Infectious Diseases, 128(Supplement_3), S433-S436. (Foundational context on 2,4-diamino binding). Link

-

PubChem Compound Summary. (2024). 2,4-Diamino-6,7-dimethylpteridine (CID 74023).[1][10] Link

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to Pteridine Chemistry and Synthesis for Drug Discovery

Authored by Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the chemistry of the pteridine scaffold and the key synthetic strategies employed in its construction. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles and strategic considerations that guide modern synthetic efforts. We will delve into the classical foundations of pteridine synthesis, explore contemporary catalytic methods for functionalization, and discuss the critical role of this heterocycle in medicine.

The Pteridine Nucleus: A Privileged Scaffold in Chemistry and Biology

The pteridine ring system, a bicyclic heterocycle composed of fused pyrimidine and pyrazine rings, is a cornerstone of biological systems and a highly valued scaffold in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, particularly enzymes involved in nucleotide metabolism.

Key Physicochemical Properties:

-

Aromaticity and Electron Distribution: The pteridine system is electron-deficient, a property that governs its reactivity. The pyrazine ring is particularly susceptible to nucleophilic attack, while the pyrimidine ring is less reactive. This electronic nature is fundamental to its biological function and a key consideration in synthetic planning.

-

Tautomerism: Unsubstituted pteridines can exist in various tautomeric forms. For instance, pteridinones exist in keto-enol tautomeric equilibria, which can be influenced by the substituent's electronic nature and the solvent.[1] Understanding the dominant tautomer is critical as it dictates the molecule's hydrogen bonding capabilities and, consequently, its interaction with enzyme active sites.

-

Solubility: The solubility of pteridine derivatives is highly variable and heavily dependent on their substitution. The introduction of polar functional groups is often necessary to impart aqueous solubility, a critical factor for drug development. Common solvents used in pteridine chemistry include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2]

Strategic Importance and Therapeutic Applications

The pteridine core is central to numerous approved drugs, primarily due to its ability to act as an antagonist in metabolic pathways that involve purines or folates. The development of antifolate drugs like methotrexate marked a turning point in cancer chemotherapy and demonstrated the therapeutic potential of this scaffold.[1][3]

| Drug Name | Primary Enzyme Target | Therapeutic Area |

| Methotrexate | Dihydrofolate Reductase (DHFR) | Oncology, Rheumatology |

| Pemetrexed | Thymidylate Synthase (TS), DHFR | Oncology (Lung Cancer) |

| Triamterene | Epithelial Sodium Channel (ENaC) | Cardiology (Diuretic) |

| Raltitrexed | Thymidylate Synthase (TS) | Oncology (Colorectal Cancer) |

Foundational Synthetic Strategies for the Pteridine Core

The construction of the pteridine nucleus has been a subject of extensive research, leading to several robust and widely adopted synthetic methodologies. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

The Gabriel-Isay Condensation: The Workhorse Reaction

This is one of the most traditional and versatile methods for constructing the pteridine ring system.[3][4]

-

Principle & Causality: The Gabriel-Isay synthesis involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound (e.g., a glyoxal, α-ketoester, or diketone).[2][3] The reaction proceeds via the formation of a Schiff base at the more reactive C5-amino group, followed by intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the pteridine. The choice of the 1,2-dicarbonyl component is the primary determinant of the substitution pattern on the newly formed pyrazine ring, offering a high degree of control over the final structure.

Caption: The Gabriel-Isay condensation pathway.

Experimental Protocol: Synthesis of 2-Amino-6,7-dimethylpteridin-4(3H)-one

-

Reaction Setup: To a solution of 5,6-diamino-2-aminopyrimidin-4(3H)-one (1.0 eq) in 80% acetic acid, add diacetyl (2,3-butanedione) (1.1 eq).

-

Reaction Conditions: Heat the mixture to reflux (approx. 100-110 °C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water, ethanol, and diethyl ether to remove residual acid and unreacted starting materials. Dry the product under vacuum to yield the pure pteridine derivative.

-

Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The Timmis Synthesis

The Timmis reaction provides an alternative and powerful route, particularly for pteridines bearing an amino group at the C4 position.

-

Principle & Causality: This method involves the condensation of a 6-amino-5-nitrosopyrimidine with a compound containing an active methylene group (e.g., a ketone or malonate ester).[3] The nitroso group acts as an electrophilic handle, facilitating the initial condensation with the active methylene compound. Subsequent cyclization and dehydration yield the pteridine ring. This approach offers different regiochemical outcomes compared to the Gabriel-Isay method and is often preferred for synthesizing specific isomers.

Modern Synthetic Advances: Functionalization and Library Synthesis

While classical methods are excellent for forming the core, modern drug discovery demands efficient ways to functionalize the pteridine scaffold to explore structure-activity relationships (SAR).

Transition-Metal Catalyzed Cross-Coupling

The introduction of halogen atoms (typically chlorine) onto the pteridine ring provides a synthetic handle for late-stage functionalization using powerful cross-coupling reactions.

-

Principle & Causality: Chloro-substituted pteridines, which can be synthesized via classical routes, are excellent substrates for reactions like Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) couplings. These reactions are catalyzed by palladium complexes and offer a highly modular and efficient way to introduce a diverse range of substituents (aryl, heteroaryl, alkyl, amino groups) onto the electron-deficient pteridine core. This strategy is invaluable in medicinal chemistry for rapidly generating analogs for biological screening.

Solid-Phase Synthesis for Combinatorial Libraries

To accelerate the drug discovery process, solid-phase synthesis allows for the parallel creation of large libraries of pteridine derivatives.

-

Principle & Causality: The synthesis is carried out on a polymer support, such as a Wang resin.[3] A pyrimidine building block is first anchored to the resin. Subsequent reaction steps, including cyclization to form the pteridine core and functionalization, are performed in a sequential manner. The key advantage is the ease of purification; unreacted reagents and byproducts are simply washed away, while the desired molecule remains attached to the solid support. The final product is cleaved from the resin in the last step. This workflow is highly amenable to automation.

Caption: Workflow for solid-phase pteridine synthesis.

Conclusion and Future Directions

The synthesis of pteridines has evolved from classical condensation reactions to highly sophisticated, modern methodologies. The Gabriel-Isay and Timmis syntheses remain fundamental for constructing the core scaffold, while transition-metal catalysis and solid-phase techniques have revolutionized the ability to functionalize and diversify these molecules for drug discovery. Future advancements will likely focus on the development of more sustainable and efficient methods, such as C-H activation and flow chemistry, to further streamline the synthesis of these vital therapeutic agents. The enduring importance of the pteridine scaffold in medicine ensures that innovation in its synthesis will remain a critical area of research.

References

-

(PDF) Synthesis, Tautomerism, and Antiradical Activity of Novel Pteridinetrione Derivatives. ResearchGate. [Link]

- N-linked heterocyclic antagonists of P2Y1 receptor useful in the ...

- Carbocycle and heterocycle antagonists of P2Y1 receptor useful in ...

- Urea antagonists of P2Y1 receptor useful in the treatment of ...

Sources

Technical Guide: Toxicology and Pharmacological Profile of 2,4-Diamino-6,7-dimethylpteridine

Executive Summary

2,4-Diamino-6,7-dimethylpteridine (also known as SKF-371 or NSC-24517) is a synthetic pteridine derivative functioning primarily as a competitive inhibitor of dihydrofolate reductase (DHFR) . Structurally analogous to the pteridine moiety of folic acid and methotrexate, this compound serves as a critical probe in understanding antifolate pharmacology and pteridine metabolism.

While often overshadowed by its diisopropyl analog (the vibriostatic agent O/129), the dimethyl derivative exhibits a distinct toxicological profile centered on folate antagonism. Its primary mode of toxicity involves the depletion of tetrahydrofolate (THF) pools, leading to "thymineless death" in rapidly dividing cells and potential disruption of tetrahydrobiopterin (BH4)-dependent signaling. This guide provides a rigorous analysis of its molecular toxicology, safety handling, and validated experimental protocols for assessment.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

To ensure reproducibility in experimental settings, the compound must be rigorously identified. 2,4-Diamino-6,7-dimethylpteridine is a lipophilic weak base that requires specific solubilization protocols for biological assays.

| Property | Specification |

| IUPAC Name | 6,7-dimethylpteridine-2,4-diamine |

| CAS Number | 1425-63-4 |

| Molecular Formula | C₈H₁₀N₆ |

| Molecular Weight | 190.21 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Low in water; soluble in acidic ethanol, DMSO, or 0.1 N HCl (protonation of N-1/N-3) |

| pKa | ~5.5 (Basic pteridine ring) |

| Key Impurities | 6,7-dimethylpterin (hydrolysis product) |

Mechanism of Action: Molecular Toxicology

The toxicity of 2,4-Diamino-6,7-dimethylpteridine is not a random cytotoxic event but a deterministic consequence of specific enzymatic inhibition.

Primary Target: Dihydrofolate Reductase (DHFR)

The 2,4-diamino substitution pattern is the pharmacophore responsible for high-affinity binding to the active site of DHFR (EC 1.5.1.3).

-

Mechanism: The compound mimics the 7,8-dihydrofolate substrate. The protonated N-1 of the pteridine ring forms an ionic bond with a conserved aspartic or glutamic acid residue (e.g., Asp-27 in bacterial DHFR, Glu-30 in mammalian DHFR) in the enzyme's active site.

-

Consequence: Inhibition of DHFR prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3]

-

Downstream Toxicity:

-

dTMP Depletion: THF is required by Thymidylate Synthase to convert dUMP to dTMP. Blockade leads to dTTP depletion, misincorporation of uracil into DNA, and subsequent DNA strand breaks (Thymineless Death).

-

Purine Biosynthesis Arrest: 10-formyl-THF is essential for de novo purine synthesis.

-

Secondary Target: Tetrahydrobiopterin (BH4) Pathways

Pteridine analogs can cross-react with enzymes in the BH4 biosynthetic pathway, specifically GTP cyclohydrolase I or Sepiapterin reductase .

-

Toxicological Implication: BH4 is a cofactor for Nitric Oxide Synthase (NOS) and aromatic amino acid hydroxylases. Depletion of BH4 can lead to "NOS uncoupling," where NOS produces superoxide radicals instead of nitric oxide, inducing oxidative stress and endothelial dysfunction.

Visualization of Signaling Toxicity

Figure 1: The cascade of DHFR inhibition leading to cellular toxicity. The compound competitively blocks the reduction of DHF, starving the cell of thymidine precursors necessary for DNA replication.

Toxicological Profile & Safety Assessment

Acute Toxicity Classification (GHS)

Based on aggregated notifications to the ECHA C&L Inventory and PubChem data:

-

Acute Oral Toxicity: Category 4 (H302: Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation).[4]

-

Serious Eye Damage/Irritation: Category 2A (H319: Causes serious eye irritation).[4]

-

STOT-SE: Category 3 (H335: May cause respiratory irritation).

Systemic Toxicity (Inferred from Antifolate Class)

-

Hematotoxicity: Chronic exposure is expected to cause megaloblastic anemia and leukopenia due to the suppression of rapidly dividing bone marrow cells.

-

Gastrointestinal Toxicity: Mucositis and intestinal epithelium damage are common hallmarks of DHFR inhibitors due to the high turnover rate of GI lining cells.

-

Teratogenicity: As a folate antagonist, this compound poses a significant risk of neural tube defects if exposure occurs during pregnancy.

Experimental Protocols for Toxicity Assessment

To validate the biological activity and toxicity of 2,4-Diamino-6,7-dimethylpteridine, the following protocols should be employed. These assays differentiate between general cytotoxicity and specific mechanism-based inhibition.

Protocol A: Spectrophotometric DHFR Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant DHFR (Human or Bacterial).

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

-

Substrate: Dihydrofolate (DHF) (50 µM final).

-

Cofactor: NADPH (100 µM final).

-

Enzyme: Recombinant DHFR (0.01 U/mL).

Workflow:

-

Preparation: Dissolve 2,4-Diamino-6,7-dimethylpteridine in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM) in Assay Buffer.

-

Blanking: Set up a blank cuvette with Buffer + NADPH + Compound (No Enzyme) to correct for intrinsic absorbance of the pteridine.

-

Reaction Initiation: Pre-incubate Enzyme and Compound for 5 minutes at 25°C. Add NADPH. Initiate reaction by adding DHF.[1]

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3 minutes.

-

Calculation: Calculate velocity (ΔA/min). Plot % Inhibition vs. Log[Compound].

Protocol B: Cell Viability Rescue Assay (Specificity Check)

Objective: Confirm that toxicity is due to folate depletion (on-target) rather than non-specific mechanisms.

Rationale: If the toxicity is driven by DHFR inhibition, supplementing the media with Thymidine and Hypoxanthine (or Folinic Acid) should bypass the metabolic block and rescue cell viability.

Workflow:

-

Seeding: Seed L1210 (mouse leukemia) or CCRF-CEM cells in 96-well plates (5,000 cells/well).

-

Treatment: Treat cells with the compound at 2x IC50 concentration.

-

Rescue Condition: In a parallel set of wells, add Thymidine (10 µM) and Hypoxanthine (100 µM).

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

Readout: Add Resazurin (Alamar Blue) or MTT reagent. Incubate 4 hours. Measure fluorescence/absorbance.

-

Interpretation:

-

Low Viability (No Rescue): Non-specific toxicity.

-

High Viability (Rescue): Confirmed antifolate mechanism.

-

Experimental Workflow Visualization

Figure 2: Dual-stream validation workflow. The enzymatic assay confirms molecular binding, while the cellular rescue assay validates the mechanism in a biological system.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74023, 2,4-Diamino-6,7-dimethylpteridine. Retrieved January 31, 2026 from [Link]

-

CAS Common Chemistry. 2,4-Diamino-6,7-dimethylpteridine (CAS RN 1425-63-4).[5][4][6] American Chemical Society.[5] Retrieved January 31, 2026 from [Link]

-

Raimondi, M. V., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1140. [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 6,7-dimethylpteridine-2,4-diamine.[4] Retrieved January 31, 2026 from [Link]

-

National Institutes of Health (NIH). Antimycobacterial Activities of 2,4-Diamino-5-Deazapteridine Derivatives and Effects on Mycobacterial Dihydrofolate Reductase. Retrieved January 31, 2026 from [Link]

Sources

- 1. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents | MDPI [mdpi.com]

- 2. Selective Non-toxics Inhibitors Targeting DHFR for Tuberculosis and Cancer Therapy: Pharmacophore Generation and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]

- 4. 2,4-Diamino-6,7-dimethylpteridine | C8H10N6 | CID 74023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. GSRS [gsrs.ncats.nih.gov]

Technical Guide: In Vitro Studies of 2,4-Diamino-6,7-dimethylpteridine

[1]

Executive Summary & Mechanism of Action

2,4-Diamino-6,7-dimethylpteridine is a synthetic pteridine derivative functioning at the intersection of enzymology and structural biology.[1] Unlike classical antifolates (e.g., Methotrexate) which rely on a glutamate tail for active transport and polyglutamylation, this compound is lipophilic and enters cells via passive diffusion.[1]

Its biological utility is defined by two distinct mechanisms:

-

Metabolic Inhibition: It acts as a competitive inhibitor of Dihydrofolate Reductase (DHFR) , occupying the hydrophobic folate-binding pocket and blocking the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), thereby arresting de novo nucleotide synthesis.[1]

-

Fluorescent Sensing: It exhibits environment-sensitive fluorescence.[1][2] Specifically, it functions as a pseudo-nucleobase capable of selectively binding to "orphan" cytosines (unpaired cytosines opposite an abasic site) in RNA duplexes, signaling binding through fluorescence enhancement.[1]

Physicochemical Profile & Solubilization Strategy

Successful in vitro data generation hinges on overcoming the poor aqueous solubility inherent to the pteridine core.[1]

| Property | Value/Characteristic | Technical Implication |

| Molecular Weight | 190.21 g/mol | Small molecule, amenable to fragment-based screening.[1] |

| Solubility (Water) | Very Low (< 0.1 mg/mL) | Critical: Aqueous stock solutions will precipitate.[1] |

| Solubility (DMSO) | High (> 10 mM) | Preferred solvent for stock preparation.[1] |

| pKa | ~5.3 (N-1), ~0.5 (N-5) | Protonation in acidic media increases solubility but may alter binding kinetics.[1] |

| Fluorescence | Ex: ~350-370 nm | Emission is highly quenched in water but enhanced upon hydrophobic binding or intercalation.[1] |

Validated Solubilization Protocol

Do not attempt direct dissolution in neutral buffer.

-

Primary Stock: Dissolve solid compound in 100% anhydrous DMSO to a concentration of 10 mM . Vortex vigorously.

-

Clarification: If turbidity persists, brief sonication (30 sec, water bath) is permissible.[1]

-

Working Solution: Dilute the DMSO stock at least 1:100 into the assay buffer immediately prior to use to minimize precipitation risk.[1] Final DMSO concentration should remain <1% to avoid enzyme denaturation or cell toxicity.[1]

Application I: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol quantifies the compound's potency (IC50) against DHFR by monitoring the consumption of NADPH.[1]

Experimental Logic

The reaction

Step-by-Step Protocol

-

Reagent Prep:

-

Pre-Incubation (Critical Step):

-

Mix Enzyme + Buffer + 2,4-Diamino-6,7-dimethylpteridine (variable conc: 0.1 nM – 10 µM).[1]

-

Incubate for 5 minutes at 25°C . Why? This allows the inhibitor to reach equilibrium within the active site before competition with the substrate begins.

-

-

Initiation:

-

Add NADPH and DHF mixture to initiate the reaction.[1]

-

-

Measurement:

-

Monitor Absorbance (340 nm) kinetically for 5 minutes.

-

Calculate the slope (

) of the linear portion.[1]

-

-

Analysis:

-

Normalize slopes against a DMSO-only control (100% activity).

-

Fit data to a sigmoidal dose-response curve to determine IC50.[1]

-

Application II: Fluorescent RNA "Orphan Cytosine" Sensing

This compound is a selective probe for structural defects in RNA.[1] It binds via hydrogen bonding to a cytosine that lacks a guanine partner (opposite an abasic site).[1]

Experimental Logic

Free pteridine in aqueous solution has low quantum yield (fluorescence is quenched by water).[1] Upon binding the hydrophobic pocket created by the orphan cytosine in the RNA duplex, fluorescence intensity increases significantly.[1]

Step-by-Step Protocol

-

RNA Duplex Preparation:

-

Titration:

-

Acquisition:

-

Excitation: 350 nm.

-

Emission Scan: 370 nm – 550 nm.[1]

-

-

Readout:

Visualizing the Mechanism & Workflow

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the bifurcation of the compound's utility based on the biological context (Enzymatic vs. Structural).

Figure 1: Dual mechanism of action showing metabolic blockade (Red) and structural sensing (Green).[1]

Experimental Workflow (DOT Diagram)

This flow ensures reproducibility by standardizing the critical solubilization steps.[1]

Figure 2: Standardized workflow emphasizing the intermediate dilution step to manage solubility.

References

-

PubChem. 2,4-Diamino-6,7-dimethylpteridine (Compound Summary). National Library of Medicine.[1] [Link]

-

Royal Society of Chemistry. 2,4-Diamino-6,7-dimethylpteridine as a fluorescent ligand for binding and sensing an orphan cytosine in RNA duplexes.[1] Chemical Communications.[1] [Link]

-

MDPI. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules.[1][2][3][4][5][6][7][8][9][10] [Link]

Sources

- 1. 2,4-Diamino-6,7-dimethylpteridine | C8H10N6 | CID 74023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4-Diamino-6-chloromethylpteridine | C7H7ClN6 | CID 157880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gchemglobal.com [gchemglobal.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Discovery of Novel Pteridine Compounds: A Technical Guide for Drug Development Professionals

Abstract

The pteridine core, a heterocyclic scaffold composed of fused pyrimidine and pyrazine rings, is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] From essential naturally occurring derivatives like folic acid to FDA-approved drugs such as Methotrexate, the pteridine scaffold has demonstrated immense therapeutic potential.[1][2] This guide provides an in-depth exploration of the modern drug discovery process for identifying and developing novel pteridine-based therapeutic agents. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and computational strategies. We will delve into the rationale behind synthetic methodologies, the intricacies of high-throughput screening cascades, the logic of structure-activity relationship (SAR) studies, and the predictive power of computational modeling, culminating in a holistic view of the journey from a pteridine scaffold to a promising drug candidate.

The Pteridine Scaffold: A Privileged Foundation for Therapeutic Innovation

The pteridine ring system's versatility is its greatest asset in drug discovery.[1] Its structure allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and precise interactions with biological targets.[1] Naturally occurring pteridines, such as biopterin and neopterin, are vital cofactors and biomarkers in human physiology.[1][3] Neopterin, for instance, is a well-established indicator of cellular immune system activation.[4] Synthetic pteridines have yielded a diverse array of approved drugs, including the anticancer agents methotrexate and pralatrexate, and the diuretic triamterene.[2][5] The wide-ranging pharmacological activities of pteridine derivatives, including anti-inflammatory, antimicrobial, and antiviral properties, underscore the immense potential of this scaffold in addressing a multitude of diseases.[2][5][6]

A critical aspect of the pteridine scaffold's success lies in its ability to mimic endogenous molecules and interact with key enzymatic targets. Many pteridine-based drugs function as inhibitors of enzymes crucial for cell proliferation and metabolism, such as dihydrofolate reductase (DHFR).[7][8] This established mechanism of action provides a solid foundation for the rational design of new and more selective therapeutic agents.

Strategic Synthesis of Pteridine Libraries: Building the Armamentarium

The journey to discovering novel pteridine compounds begins with the synthesis of a diverse chemical library. The choice of synthetic route is paramount, as it dictates the accessible chemical space and the feasibility of generating a large number of analogs for screening.

The Isay Reaction: A Classic and Versatile Approach

One of the most fundamental and widely used methods for constructing the pteridine core is the Isay reaction.[7][9] This condensation reaction between a 4,5-diaminopyrimidine and a 1,2-dicarbonyl compound offers a straightforward and adaptable route to a wide range of pteridine derivatives.[7][10]

Objective: To synthesize a 6,7-disubstituted pteridine derivative.

Materials:

-

4,5-diaminopyrimidine

-

1,2-dicarbonyl compound (e.g., benzil)

-

Solvent (e.g., ethanol, acetic acid)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Thin-layer chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

-

Appropriate solvents for TLC and column chromatography

Procedure:

-